molecular formula C10H10O B135322 5,8-Dihydro-1-naphthol CAS No. 27673-48-9

5,8-Dihydro-1-naphthol

Cat. No. B135322
Key on ui cas rn: 27673-48-9
M. Wt: 146.19 g/mol
InChI Key: OAHLLHJOPUWLKW-UHFFFAOYSA-N
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Patent
US04265911

Procedure details

108 g (0.75 mol) of α-naphthol are placed in a 4 liter reactor. The round-bottomed flask is cooled in a bath of solid carbon dioxide and alcohol, and about 1 liter of liquid ammonia is introduced, whilst stirring vigorously. When the naphthol has almost dissolved, 20.9 g of lithium wire are added in small pieces and the mixture is then stirred for 1/2 hour. 170 ml of ethyl alcohol are then poured in dropwise. The round-bottomed flask is then left to warm up and nitrogen is bubbled into the mixture in order to drive off the ammonia. The grey pasty residue is taken up in 1 liter of water and the mixture is extracted 3 times with 100 ml of ether. The aqueous phase is cooled and acidified with concentrated HC1 until the pH is acid. The brown oil which has appeared is extracted 3 times with ether and the ether fraction is washed 3 times with water before being dried over magnesium sulphate. After filtration and evaporation to dryness, the solid is taken up in ether and the mixture is dried over MgSO4 in the presence of charcoal. The mixture is filtered and the filtrate is evaporated to dryness. A yellow solid is obtained. After recrystallisation, a white solid is finally obtained. Melting point=73°-74.5° C.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.9 g
Type
reactant
Reaction Step Four
Quantity
170 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(=O)=O.N.[Li]>C(O)C>[C:1]1([OH:11])[C:10]2[CH2:9][CH:8]=[CH:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |^1:15|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
liquid
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC=2C(C1)=CC=CC2O
Step Four
Name
Quantity
20.9 g
Type
reactant
Smiles
[Li]
Step Five
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced
STIRRING
Type
STIRRING
Details
the mixture is then stirred for 1/2 hour
Duration
0.5 h
WAIT
Type
WAIT
Details
The round-bottomed flask is then left
TEMPERATURE
Type
TEMPERATURE
Details
to warm up
CUSTOM
Type
CUSTOM
Details
nitrogen is bubbled into the mixture in order
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 3 times with 100 ml of ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase is cooled
CONCENTRATION
Type
CONCENTRATION
Details
with concentrated HC1 until the pH
EXTRACTION
Type
EXTRACTION
Details
The brown oil which has appeared is extracted 3 times with ether
WASH
Type
WASH
Details
the ether fraction is washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation to dryness
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture is dried over MgSO4 in the presence of charcoal
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
A yellow solid is obtained
CUSTOM
Type
CUSTOM
Details
After recrystallisation
CUSTOM
Type
CUSTOM
Details
a white solid is finally obtained

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=2CC=CCC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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